N-{(E)-[2-(benzyloxy)phenyl]methylidene}aniline
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Overview
Description
(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a phenylmethanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine typically involves the condensation of 2-(benzyloxy)benzaldehyde with aniline under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base, which is then isolated and purified. The reaction can be carried out in solvents such as ethanol or methanol, and the use of a catalyst like acetic acid can enhance the reaction rate.
Industrial Production Methods
On an industrial scale, the production of (E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide or alkoxide ions can facilitate nucleophilic substitution.
Major Products
Oxidation: The major products include benzoquinones or phenolic compounds.
Reduction: The primary product is the corresponding amine.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The benzyloxy group may also contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[2-(benzyloxy)phenyl]-N-(4-nitrobenzyl)methanimine
- N’-{(E)-[2-(benzyloxy)phenyl]methylidene}benzohydrazide
- N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-(3,4-dichlorophenyl)amine
Uniqueness
(E)-1-[2-(benzyloxy)phenyl]-N-phenylmethanimine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both benzyloxy and phenylmethanimine groups allows for diverse reactivity and potential applications that may not be achievable with similar compounds. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C20H17NO |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-phenyl-1-(2-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H17NO/c1-3-9-17(10-4-1)16-22-20-14-8-7-11-18(20)15-21-19-12-5-2-6-13-19/h1-15H,16H2 |
InChI Key |
VGLBUUWZLZDGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=CC=C3 |
Origin of Product |
United States |
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